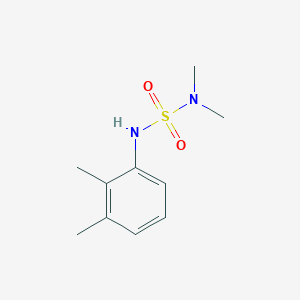

N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and its analogs often involves stepwise chemical reactions that include the formation of sulfonamide groups, amidation, and the introduction of dimethyl groups on the phenyl ring. For instance, compounds such as 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide exhibit synthesis pathways that involve extensive intra- and intermolecular hydrogen bonding, crucial for stabilizing their structures (Siddiqui et al., 2008).

Molecular Structure Analysis

The molecular structure of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and related compounds is characterized by detailed analysis using techniques such as X-ray crystallography. These analyses reveal the presence of extensive hydrogen bonding, which is pivotal for the stability of these molecules. For example, the structural analysis of related sulfonamide derivatives has highlighted the role of hydrogen bonding in forming dimeric units and chains, which are essential for their stability and biological activity (Siddiqui et al., 2008).

Chemical Reactions and Properties

N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and its derivatives undergo various chemical reactions that define their reactivity and functional applications. The presence of the sulfamide group contributes to their reactivity towards electrophiles and nucleophiles, influencing their chemical stability and potential biological activities. The synthesis and reactivity of related compounds, such as benzenesulfonamide derivatives, have been extensively studied to understand their chemical properties and potential pharmacological activities (Abbasi et al., 2016).

Physical Properties Analysis

The physical properties of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide, including solubility, melting point, and stability, are influenced by its molecular structure. The incorporation of dimethyl groups and the specific arrangement of sulfonamide functionalities play a crucial role in determining these properties. Investigations into related compounds provide insights into how structural variations impact the physical characteristics essential for their application in different fields (Siddiqui et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide and its derivatives have been explored in the synthesis of novel compounds. For instance, benzenesulfonamide derivatives have been synthesized for potential antitumor activity and interaction against specific molecular targets. These compounds' reactivity was examined through various chemical reactions, showcasing their versatility in creating pharmacologically relevant structures (Fahim & Shalaby, 2019).

Materials Science

- In the field of materials science, derivatives of N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide have been utilized to enhance the electrical conductivity of specific polymers, demonstrating the compound's applicability in improving the performance of electronic materials (Kim et al., 2002).

Environmental Science

- N,N-Dimethylsulfamide (DMS), a degradation product related to N'-(2,3-dimethylphenyl)-N,N-dimethylsulfamide, has been identified as a precursor to N-nitrosodimethylamine (NDMA) during ozonation, highlighting concerns and investigative paths in water treatment processes. Studies have focused on the kinetics and mechanisms of NDMA formation from DMS and its fate during drinking water treatment, providing critical insights into managing such contaminants (von Gunten et al., 2010).

Eigenschaften

IUPAC Name |

1-(dimethylsulfamoylamino)-2,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8-6-5-7-10(9(8)2)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHALTYJRTCSZRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,3-Dimethylphenyl)sulfamoyl]dimethylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)